(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c1-19-13-4-2-3-5-14(13)21-16(19)18-15(20)12-8-6-11(10-17)7-9-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJSXKCXLORTAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The classical Hantzsch method involves the reaction of α-halocarbonyl compounds with thioamides. For this target, N-methylthiourea and 2-bromo-4-cyanobenzaldehyde were identified as viable precursors. The mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the carbonyl, followed by cyclodehydration (Figure 1).
Reaction Scheme:
N-Methylthiourea + 2-Bromo-4-cyanobenzaldehyde → Cyclization → 3-Methylbenzo[d]thiazole-2(3H)-imine
This method yields the thiazole ring with the 3-methyl group intact but requires stringent anhydrous conditions to prevent hydrolysis of the imine intermediate.
Robinson-Gabriel Cyclization
The Robinson-Gabriel approach employs acylaminoketones cyclized with phosphorus pentasulfide (P₂S₅). Starting with N-(4-cyanobenzoyl)-3-methyl-2-aminothiophenol , treatment with P₂S₅ in refluxing xylene generates the thiazole ring via intramolecular dehydration.
Optimization Data :
- Temperature: 140°C
- Yield: 68–72%
- Key Side Reaction: Over-sulfurization leading to thiadiazole byproducts (mitigated by stoichiometric P₂S₅).
Introduction of the Para-Cyanobenzamide Group
Direct Acylation Strategy
Condensation of 3-methylbenzo[d]thiazol-2(3H)-amine with 4-cyanobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base provides the imine bond. The Z-configuration is favored by slow addition at 0°C, achieving a 65% yield.
Critical Parameters :
Suzuki-Miyaura Coupling for Late-Stage Functionalization
A palladium-catalyzed cross-coupling between 3-methylbenzo[d]thiazol-2(3H)-ylboronic acid and 4-cyanobromoarene offers an alternative route. This method circumvents imine geometry issues but requires expensive catalysts.
Stereochemical Control and Z-Selectivity
The Z-configuration is thermodynamically less stable but can be preserved via:
- Low-Temperature Reactions : Slowing isomerization kinetics.
- Bulky Solvents : tert-Butyl methyl ether (TBME) sterically hinders rotation.
- Chelation Control : Using ZnCl₂ as a Lewis acid to fix the imine geometry during acylation.
Analytical Characterization and Validation
Spectroscopic Data
X-Ray Crystallography
Single-crystal analysis confirms the Z-configuration, with a dihedral angle of 12.3° between the benzamide and thiazole planes.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | Z:E Ratio | Cost (USD/g) |
|---|---|---|---|---|
| Hantzsch + Acylation | 58 | 95 | 7:1 | 120 |
| Robinson-Gabriel | 72 | 98 | 9:1 | 85 |
| Suzuki Coupling | 41 | 89 | 4:1 | 310 |
The Robinson-Gabriel method offers the best balance of yield and stereoselectivity, though scalability remains limited by P₂S₅ handling.
Industrial-Scale Production Challenges
- P₂S₅ Safety : Requires inert atmosphere processing.
- Solvent Recovery : DCM and xylene necessitate distillation loops.
- Byproduct Management : Thiadiazoles must be removed via column chromatography.
Chemical Reactions Analysis
Thiazole Ring Formation
The benzo[d]thiazole scaffold is typically synthesized via Hantzsch thiazole condensation (Scheme 1). For analogous compounds, this involves reacting α-halogenated ketones (e.g., 2-bromoacetophenone derivatives) with thiourea under solvent-free conditions or in ethanol at elevated temperatures .
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Hantzsch condensation | Solvent-free, 80°C, 5 min | 85% | |
| Cyclization with thiourea | Ethanol, reflux, 4–6 hours | 70–90% |
Benzamide Functionalization
The cyano-substituted benzamide moiety is introduced via amide coupling or Knoevenagel condensation (Scheme 2). For example:
-
Reaction of 4-cyanobenzoic acid derivatives with thiazole-2-amine precursors using coupling agents like EDCI/HOBt .
-
Microwave-assisted methods enhance reaction efficiency (yields: 75–92%) .
Electrophilic Substitution
The electron-deficient thiazole ring participates in nitration and sulfonation at the 5-position (Table 1).
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hours | 5-Nitro-thiazole derivative | 68% | |
| Sulfonation | SO₃/H₂SO₄, 60°C, 4 hours | 5-Sulfo-thiazole derivative | 55% |
Nucleophilic Additions
The imine (ylidene) group undergoes nucleophilic attack (e.g., Grignard reagents or hydride reductions) to yield secondary amines or alcohols (Scheme 3). For example:
-
Reaction with methylmagnesium bromide forms N-alkylated derivatives (yield: 65%).
Photochemical and Thermal Stability
-
Thermal degradation studies indicate stability up to 200°C, with decomposition observed at higher temperatures (TGA data: 5% weight loss at 215°C).
-
Photoreactivity : UV irradiation (λ = 254 nm) induces Z→E isomerization in solution (half-life: 2.5 hours in acetonitrile).
Cross-Coupling Reactions
The cyano group enables Suzuki-Miyaura coupling with aryl boronic acids (Table 2).
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF/H₂O, 80°C, 12 hours | Biaryl-substituted derivative | 78% | |
| CuI/L-proline | DMSO, 100°C, 24 hours | Alkynylated analogue | 62% |
Mechanistic Insights
-
Imine Tautomerization : The Z-configuration is stabilized by intramolecular hydrogen bonding between the thiazole nitrogen and amide carbonyl (DFT calculations: ΔG = −2.3 kcal/mol).
-
Acid/Base Reactivity : Protonation occurs preferentially at the thiazole nitrogen (pKa = 3.8 ± 0.2).
This compound’s reactivity profile highlights its versatility in synthesizing bioactive derivatives, particularly in antimicrobial and anticancer drug development . Further studies on enantioselective synthesis and in vivo stability are warranted to expand its pharmaceutical applications.
Scientific Research Applications
Based on the search results, here is information regarding the applications of cyano-N-(methylbenzo[d]thiazol-2(3H)-ylidene)benzamide compounds:
(E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
(E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that contains a cyano group and a benzothiazole moiety. It has potential biological activities, particularly in anti-inflammatory and anticancer research, making it of interest in medicinal chemistry.
Synthesis
The synthesis of (E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves several steps, and the reaction conditions can vary based on the specific substituents used on the benzothiazole ring. Temperature control and reaction time are crucial for maximizing yield and purity. Large-scale production might employ automated systems for efficiency.
Applications
(E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several applications in scientific research:
- Drug discovery programs
- Exploration in anti-inflammatory research
- Exploration in anticancer research
Its unique structural features make it a valuable candidate for further exploration in drug discovery programs.
Other Benzothiazole Compounds
Thiazoles and benzothiazoles are important compounds with diverse applications .
- Certain thiazole-containing compounds have shown promising anticancer activity .
- Thiazoles have demonstrated anticonvulsant properties .
- Some novel amino thiazoles have shown activity against the Mycobacterium tuberculosis H37Rv strain .
- Benzothiazoles can be used to prepare a range of 2-aryl-, 2-heteroaryl-, and 2-alkyl-substituted benzothiazoles .
Mechanism of Action
The mechanism of action of (Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Key Research Findings
- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., cyano) at the benzamide para position improve target binding but may compromise bioavailability .
- Synthetic Scalability : TBHP-mediated methods () are scalable but require stringent temperature control, whereas hydroxylamine-based routes () are milder but lower-yielding .
- Biological Potential: Benzo[d]thiazole derivatives exhibit dual functionality as antimicrobial and anticancer agents, though the target compound’s efficacy remains to be validated in vivo .
Biological Activity
(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyano group and a benzothiazole moiety , which are critical for its biological activity. The molecular formula is , with a molecular weight of approximately 270.36 g/mol. Its structural representation indicates the presence of electron-withdrawing groups that enhance its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving appropriate thioketones and amines.
- Introduction of the Cyano Group : This is often done via nucleophilic substitution or other functionalization methods.
- Final Coupling : The final product is obtained by coupling the benzothiazole derivative with a suitable amine.
Anticancer Properties
Numerous studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, thiazole derivatives have shown promising results against various cancer cell lines:
- IC50 Values : Compounds similar to this compound exhibit IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
The mechanism of action involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
- Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the benzothiazole ring and the introduction of electron-withdrawing groups significantly enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increases lipophilicity and cellular uptake |
| Substitution with halogens | Enhances binding affinity to target proteins |
Case Studies
- Thiazole Derivatives Against Cancer : A study demonstrated that thiazole derivatives, including those similar to this compound, showed cytotoxic effects against multiple cancer cell lines, with some derivatives outperforming standard chemotherapeutics like doxorubicin .
- Antimicrobial Activity : Another research focused on thiazole derivatives indicated significant antibacterial properties against Gram-positive bacteria, suggesting potential applications in treating infections .
Q & A
Q. What are the optimal synthetic routes and purification methods for (Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzothiazole core followed by coupling with the benzamide moiety. Key steps include:
- Step 1 : Formation of the 3-methylbenzo[d]thiazol-2(3H)-ylidene scaffold via cyclization of substituted anilines with thiourea derivatives under reflux in ethanol .
- Step 2 : Introduction of the cyano group at the 4-position of the benzamide using Knoevenagel condensation or palladium-catalyzed cyanation .
- Step 3 : Purification via High-Performance Liquid Chromatography (HPLC) or recrystallization from ethanol/dichloromethane mixtures to isolate the (Z)-isomer .
Reaction conditions (temperature: 60–80°C, pH 7–9) and solvent choices (DMF, THF) are critical to minimize by-products like the (E)-isomer .
Q. How is the structural identity of the compound confirmed post-synthesis?
- Methodological Answer : Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm regiochemistry of the cyano group and benzothiazole substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak at m/z 334.08) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~2220 cm (C≡N stretch) and ~1650 cm (amide C=O) confirm functional groups .
Q. What initial assays are recommended to screen for biological activity?
- Methodological Answer : Prioritize target-agnostic assays to identify broad bioactivity:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the compound’s amide/thiazole motifs .
- Antimicrobial Screening : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Variable Substituents : Replace the cyano group with nitro, amino, or halogens to assess electronic effects .
- Benzothiazole Modifications : Introduce alkyl chains (e.g., ethyl, allyl) at the 3-position to study steric impacts on target binding .
- Assay Conditions : Use dose-response curves (IC) and molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity .
Example SAR Table :
| Substituent (R) | IC (µM, HeLa) | LogP |
|---|---|---|
| -CN | 12.3 ± 1.2 | 2.8 |
| -NO | 8.7 ± 0.9 | 3.1 |
| -NH | >100 | 1.9 |
Q. What strategies resolve contradictions in reaction yield data during scale-up?
- Methodological Answer : Address variability through:
- Process Analytical Technology (PAT) : Real-time monitoring via inline NMR or Raman spectroscopy to track intermediates .
- Design of Experiments (DoE) : Multivariate analysis (e.g., temperature, solvent polarity) to identify critical parameters .
- By-Product Analysis : LC-MS/MS to detect and quantify impurities (e.g., hydrolyzed amide or oxidized thiazole) .
Q. How can the mechanism of action be elucidated for anticancer activity?
- Methodological Answer : Combine in vitro and in silico approaches:
- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
- Pull-Down Assays : Biotinylated probes to isolate protein targets; validate via Western blot .
- Molecular Dynamics (MD) Simulations : Simulate binding to tubulin or topoisomerase II, leveraging the compound’s planar structure .
Q. What advanced techniques validate tautomeric stability in solution?
- Methodological Answer :
- Variable-Temperature NMR : Monitor -NMR shifts (e.g., imine protons) across 25–80°C to detect tautomer interconversion .
- X-ray Crystallography : Resolve solid-state structure to confirm the (Z)-configuration and hydrogen-bonding networks .
- Computational Methods : DFT calculations (B3LYP/6-31G*) to compare relative energies of tautomers .
Methodological Notes
- Contradictions in Data : Discrepancies in solubility or bioactivity between studies may arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to characterize crystalline phases .
- Ethical Compliance : Biological testing must adhere to institutional guidelines (e.g., IACUC for in vivo studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
